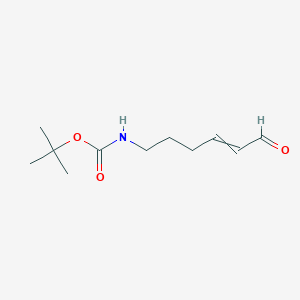silane CAS No. 910805-99-1](/img/structure/B12602156.png)
[3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane: is an organosilicon compound that features a unique combination of aromatic and alkyne groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane typically involves the following steps:
-
Sonogashira Coupling Reaction: : This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
-
Silylation: : The resulting alkyne is then subjected to silylation using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. This step introduces the trimethylsilyl group to the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In organic synthesis, 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) is used as a building block for the construction of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
Research into the medicinal applications of this compound includes its use in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry
In materials science, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique combination of aromatic and alkyne groups.
作用机制
The mechanism by which 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylprop-1-yn-1-ylsilane): Similar structure but with a different substitution pattern on the aromatic ring.
3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane): Similar structure but with a different silyl group.
Uniqueness
The unique combination of the 2,4-dimethoxyphenyl group and the trimethylsilyl group in 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) provides distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
CAS 编号 |
910805-99-1 |
|---|---|
分子式 |
C20H24O2Si |
分子量 |
324.5 g/mol |
IUPAC 名称 |
[3-(2,4-dimethoxyphenyl)-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C20H24O2Si/c1-21-17-11-12-19(20(15-17)22-2)18(13-14-23(3,4)5)16-9-7-6-8-10-16/h6-12,15,18H,1-5H3 |
InChI 键 |
VXYMLUBOJBBAPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(C#C[Si](C)(C)C)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


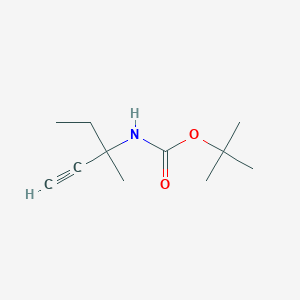
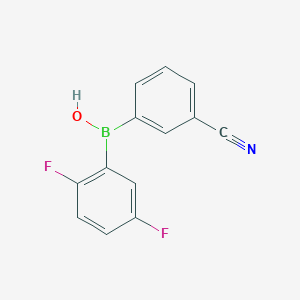

![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
silane](/img/structure/B12602111.png)
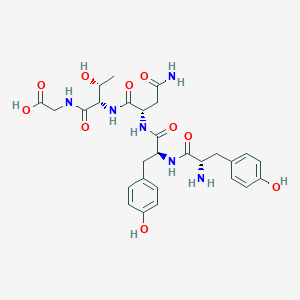
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
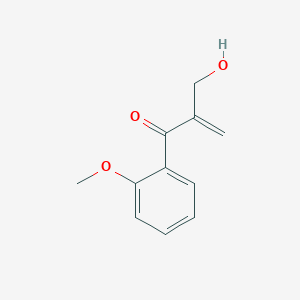
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
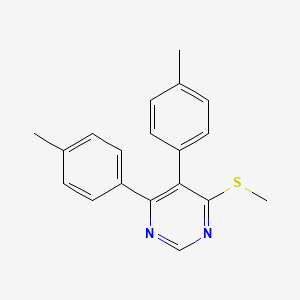
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
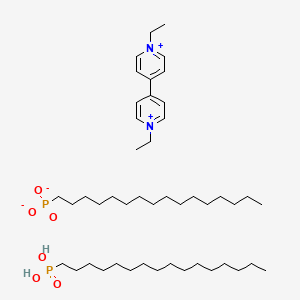
stannane](/img/structure/B12602153.png)
